molecular formula C23H23NO4 B267644 2-([1,1'-biphenyl]-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide

2-([1,1'-biphenyl]-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide

Cat. No.: B267644
M. Wt: 377.4 g/mol
InChI Key: UEEDYCAWCBNCNS-UHFFFAOYSA-N
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Description

2-([1,1'-biphenyl]-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide is an organic compound that features a biphenyl group linked to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1'-biphenyl]-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide typically involves the following steps:

    Formation of Biphenyl-4-yloxy Intermediate: The biphenyl-4-yloxy group can be synthesized through a nucleophilic aromatic substitution reaction, where a biphenyl derivative reacts with a suitable nucleophile.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with 2,5-dimethoxyaniline under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-([1,1'-biphenyl]-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated biphenyl derivatives.

Scientific Research Applications

2-([1,1'-biphenyl]-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-([1,1'-biphenyl]-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets. The biphenyl group can intercalate with DNA, while the propanamide moiety can form hydrogen bonds with proteins, affecting their function. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(biphenyl-4-yloxy)-N-(2,4-dimethoxyphenyl)propanamide
  • 2-(biphenyl-4-yloxy)-N-(3,5-dimethoxyphenyl)propanamide
  • 2-(biphenyl-4-yloxy)-N-(2,5-dimethylphenyl)propanamide

Uniqueness

2-([1,1'-biphenyl]-4-yloxy)-N-(2,5-dimethoxyphenyl)propanamide is unique due to the presence of both biphenyl and dimethoxyphenyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(4-phenylphenoxy)propanamide

InChI

InChI=1S/C23H23NO4/c1-16(23(25)24-21-15-20(26-2)13-14-22(21)27-3)28-19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-16H,1-3H3,(H,24,25)

InChI Key

UEEDYCAWCBNCNS-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=C(C=CC(=C1)OC)OC)OC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)OC)OC)OC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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